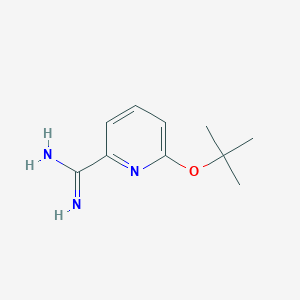

6-(Tert-butoxy)pyridine-2-carboximidamide

Übersicht

Beschreibung

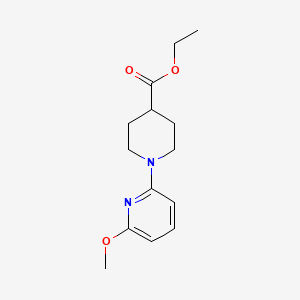

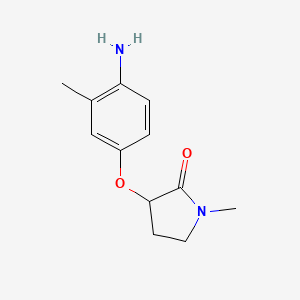

6-(Tert-butoxy)pyridine-2-carboximidamide (6-tbpc) is an organic compound belonging to the class of pyridine carboxamides. It is a colorless liquid with a molecular formula of C10H15N3O2. 6-tbpc is a versatile compound, with a wide range of applications in the field of organic synthesis, as well as in the fields of medicinal chemistry, drug discovery and chemical biology.

Wissenschaftliche Forschungsanwendungen

Photodecomposition and Radical Reactions

- Photodecomposition of Di-tert-butyl Peroxide: Tert-butoxy radicals generated in the photodecomposition of di-tert-butyl peroxide react efficiently with phenols, producing phenoxy radicals. This reaction is significant in benzene but slower in polar solvents like pyridine due to strong hydrogen bonding, which decreases the reactivity of the phenolic O-H group (Das et al., 1981).

Synthesis and Modulation of Genotoxicity

- Modulation of Ethoxyquin Genotoxicity: N-tert-butyl-alpha-phenylnitrone and its derivative N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide were synthesized to modulate the genotoxicity of ethoxyquin, an antioxidant used in animal feeds. These compounds were effective in reducing DNA damage induced by ethoxyquin in human lymphocytes (Skolimowski et al., 2010).

Paramagnetic Chelating Ligands

- Synthesis of PyBN Derivatives: Tert-butyl 2-pyridyl nitroxide radicals have been proposed as promising paramagnetic chelating ligands. Pyridine-2,6-diyl bis(tert-butyl nitroxides) were synthesized and characterized, showing that these biradicals behaved as triplet molecules even at room temperature (Kawakami et al., 2016).

Zinc Complexes and Magnetic Interactions

- Zinc Complexes with Schiff and Mannich Bases: Zinc bis-phenolate complexes were synthesized, displaying reversible anodic waves in their cyclic voltammetry curves, attributable to the oxidation of the phenolates into phenoxyl radicals. These complexes exhibited weak magnetic coupling, explored through EPR spectroscopy and DFT calculations (Orio et al., 2010).

Catalytic Activities and Reactivity

- Catalytic Activities of Tert-butoxy Aluminium Hydride Reagents: The reactivity and catalytic activities of tert-butoxy aluminium hydride reagents were investigated, focusing on their structural characterization and stoichiometric reactions with pyridine. These reagents catalyzed the dehydrocoupling reaction of amine-boranes, with potential for future catalytic optimization (Less et al., 2014).

Microwave-Promoted Syntheses

- Microwave-Promoted Syntheses of Pyridine Carboxamides and tert-Carboximides: A novel 6-acetylpyridine-2-carboxylic acid was obtained during the synthesis of asymmetric ethyl 6-acetylpyridine-2-carboxylate. This study highlights the reaction mechanism of this compound with aromatic amines, leading to the formation of new compounds, pyridine carboxamides, and pyridine tert-carboximides (Su et al., 2009).

Antioxidant Activity

- Antioxidant Activity of Modified 2,6-Di-tert-butylphenols: Modified 2,6-di-tert-butylphenols with pyridine moiety were synthesized and characterized. These compounds exhibited radical scavenging activity and high antioxidant activity in vitro, suggesting potential for the development of cyto- and neuroprotectors and other physiologically active compounds (Milaeva et al., 2020).

Eigenschaften

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-10(2,3)14-8-6-4-5-7(13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUARTASDWZPQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)

![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)

![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)

![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)